molecular formula C12H18BrN3O B12264298 4-bromo-1-({1-[(oxolan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole

4-bromo-1-({1-[(oxolan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole

Cat. No.: B12264298
M. Wt: 300.19 g/mol
InChI Key: GLNAPOKHBHXVEY-UHFFFAOYSA-N
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Description

4-bromo-1-({1-[(oxolan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromo group and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-({1-[(oxolan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-({1-[(oxolan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo group .

Scientific Research Applications

4-bromo-1-({1-[(oxolan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-1-({1-[(oxolan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(1-{[1-(oxolan-2-yl)ethyl]amino}propyl)phenol
  • 4-Bromo-1-(oxolan-2-yl)-1H-1,2,3-triazole

Uniqueness

4-bromo-1-({1-[(oxolan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C12H18BrN3O

Molecular Weight

300.19 g/mol

IUPAC Name

4-bromo-1-[[1-(oxolan-2-ylmethyl)azetidin-3-yl]methyl]pyrazole

InChI

InChI=1S/C12H18BrN3O/c13-11-4-14-16(8-11)7-10-5-15(6-10)9-12-2-1-3-17-12/h4,8,10,12H,1-3,5-7,9H2

InChI Key

GLNAPOKHBHXVEY-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2CC(C2)CN3C=C(C=N3)Br

Origin of Product

United States

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